5-Bromo-2-fluorotoluene

Beschreibung

Introduction

Chemical Identity and Nomenclature of 5-Bromo-2-fluorotoluene

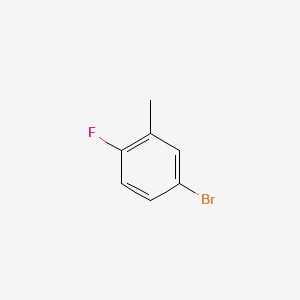

This compound is an organofluorine compound that belongs to the class of halogenated toluene derivatives. The compound is officially registered under the Chemical Abstracts Service registry number 51437-00-4. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 4-bromo-1-fluoro-2-methylbenzene. This systematic nomenclature reflects the precise positioning of substituents on the benzene ring, where the bromine atom occupies the 4-position, fluorine the 1-position, and methyl group the 2-position relative to each other.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a benzene ring substituted with a methyl group and two halogen atoms positioned in a specific geometric arrangement. The compound exhibits a molecular weight of 189.025 to 189.03 grams per mole, depending on the precision of measurement. The canonical Simplified Molecular Input Line Entry System representation, CC1=C(C=CC(=C1)Br)F, describes the connectivity pattern of atoms within the molecule.

The physical properties of this compound demonstrate characteristics typical of halogenated aromatic compounds. Under standard conditions, the compound exists as a colorless to light yellow liquid. The boiling point occurs at 94-95 degrees Celsius under reduced pressure conditions of 50 millimeters of mercury, indicating moderate volatility suitable for distillation purification methods. The compound exhibits a density of 1.486 grams per milliliter at 25 degrees Celsius, reflecting the influence of heavy halogen substituents on molecular mass.

The refractive index of this compound measures 1.529, indicating significant light-bending properties due to the electron-dense halogen substituents. The flash point occurs at 73 degrees Celsius, establishing important handling considerations for laboratory and industrial applications. Water solubility characteristics show the compound as insoluble in aqueous media, consistent with its hydrophobic aromatic nature and halogen substitution pattern.

The electronic structure of this compound reflects the combined influence of electron-withdrawing bromine and fluorine substituents on the aromatic system. The fluorine atom, being the most electronegative element, significantly affects the electron density distribution within the benzene ring. Simultaneously, the bromine atom contributes both through inductive and mesomeric effects, creating a complex electronic environment that influences the compound's reactivity patterns and chemical behavior.

Significance in Organic Chemistry and Related Fields

This compound occupies a position of considerable importance in contemporary organic synthesis as a versatile building block for complex molecule construction. The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of innovative therapeutic agents. Research demonstrates its utility in preparing 1,2-diarylimidazoles and terphenyls as cyclooxygenase inhibitors and orally active anti-inflammatory agents. These applications highlight the compound's role in medicinal chemistry where precise molecular modifications can lead to significant biological activity enhancements.

In pharmaceutical research, this compound functions as an essential precursor for synthesizing sodium-glucose cotransporter 2 inhibitors, which represent a promising class of diabetes therapeutics. The compound's halogen substituents provide strategic sites for further chemical elaboration through cross-coupling reactions, enabling the construction of complex pharmaceutical scaffolds. The presence of both bromine and fluorine atoms allows for selective functionalization strategies, where different halogen positions can be targeted for specific transformations.

The agrochemical industry extensively utilizes this compound in developing herbicides, insecticides, and fungicides. The compound's unique substitution pattern contributes to the creation of agrochemicals with enhanced efficacy against specific pests and diseases while maintaining environmental compatibility. Research indicates that formulations incorporating this compound exhibit improved performance compared to traditional agrochemical compounds, supporting its adoption in sustainable agricultural practices.

The compound demonstrates exceptional utility in specialized chemical transformations, particularly in the preparation of 5-bromo-2-fluorobenzyl bromide through N-bromosuccinimide bromination reactions. This transformation represents a critical step in synthesizing crown bromofluorobenzene compounds and 3-(4-fluoro-3-methylphenyl)acrylamide derivatives. Such applications underscore the compound's versatility in enabling complex synthetic pathways that would be challenging to achieve through alternative routes.

Advanced organic synthesis applications include the compound's participation in palladium-catalyzed cross-coupling reactions, where the bromine substituent serves as a leaving group for carbon-carbon bond formation. The fluorine atom's electronic influence modulates the reactivity of the aromatic system, enabling selective transformations under mild reaction conditions. These characteristics make this compound particularly valuable for constructing biaryl compounds and other complex aromatic architectures essential in drug discovery and materials science.

Eigenschaften

IUPAC Name |

4-bromo-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKYOKPNAXNAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199412 | |

| Record name | 5-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51437-00-4 | |

| Record name | 4-Bromo-1-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51437-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromofluorination via Electrophilic Aromatic Substitution

Electrophilic substitution using brominating and fluorinating agents on toluene derivatives has been explored. For instance, a route involving 2BrF and barium(II) catalysts in 1,1,2-trichloro-1,2,2-trifluoroethane at 45°C for 5 hours yielded 9% this compound alongside isomers. The low yield underscores the difficulty in controlling positional selectivity in polyhalogenated arenes.

Reaction Conditions:

- Substrate: Toluene

- Reagents: 2BrF, $$ \text{Ba}^{2+} $$

- Solvent: 1,1,2-Trichloro-1,2,2-trifluoroethane

- Temperature: 45°C

- Time: 5 hours

- Yield: 9% (target isomer)

Competing side reactions, such as over-bromination or para-substitution, necessitate stringent temperature control and catalyst tuning.

Lithiation-Borylation Cross-Coupling Strategies

Modern approaches leverage directed ortho-metalation (DoM) and Suzuki-Miyaura coupling to enhance regiocontrol. A patented method exemplifies this.

Synthesis via (5-Bromo-2-fluorophenyl)lithium Intermediate

1-Bromo-4-fluorobenzene undergoes lithiation at -78°C using n-butyllithium and 2,2,6,6-tetramethylpiperidine (TMP) as a stabilizing ligand. The resulting (5-bromo-2-fluorophenyl)lithium reacts with trimethyl borate to form a boronate ester, which is hydrolyzed to 5-bromo-2-fluorobenzeneboronic acid. Subsequent coupling with methylating agents yields this compound.

Key Steps:

- Lithiation:

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Direct Halogenation | 9% | Low | Moderate | Low |

| Lithiation-Borylation | 70–85% | High | High | High |

The lithiation-borylation route offers superior selectivity and yield, albeit requiring cryogenic conditions and air-sensitive reagents.

Optimization and Industrial Considerations

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-2-fluorotoluene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Potassium Permanganate (KMnO4): Used for oxidation reactions.

Palladium Catalysts: Used for coupling reactions.

Major Products:

5-Bromo-2-fluorobenzyl bromide: Formed via bromination.

5-Bromo-2-fluorobenzoic acid: Formed via oxidation.

Biaryl Compounds: Formed via coupling reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

Intermediate in Drug Synthesis

5-Bromo-2-fluorotoluene is utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for the creation of innovative drugs, particularly those targeting specific biological pathways. For instance, it has been employed in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes therapy .

Case Study: Synthesis of SGLT2 Inhibitors

A study highlighted a scalable process for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. The process involved multiple steps including bromination and esterification, demonstrating the compound's utility in developing therapeutics .

Agrochemical Industry

Development of Agrochemicals

In agrochemistry, this compound is instrumental in producing herbicides, insecticides, and fungicides. Its properties contribute to developing sustainable agricultural solutions that enhance crop protection while minimizing environmental impact .

Case Study: Herbicide Formulation

Research has shown that formulations containing this compound exhibit improved efficacy against specific pests and diseases compared to traditional compounds. This has led to its adoption in formulating new agrochemical products aimed at increasing agricultural productivity .

Chemical Research and Development

Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactivity. It is commonly used in various chemical reactions, facilitating the creation of complex organic molecules essential for research and development purposes .

Table: Reactivity and Applications in Organic Synthesis

| Reaction Type | Application |

|---|---|

| N-bromosuccinimide Bromination | Preparation of 5-bromo-2-fluorobenzyl bromide |

| Coupling Reactions | Formation of biaryl compounds |

| Functionalization of Aromatics | Synthesis of substituted toluenes |

Biochemical Applications

Biological Activity

Research indicates that this compound exhibits significant biological activities, including antimicrobial properties and cytotoxic effects on cancer cells. Studies have demonstrated its ability to induce apoptosis in various cell lines, making it a candidate for further investigation in medicinal chemistry .

Table: Cytotoxic Effects on Cell Lines

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 30 |

| 100 | 35 | 50 |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluorotoluene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Vergleich Mit ähnlichen Verbindungen

The physicochemical and functional properties of 5-bromo-2-fluorotoluene are influenced by the positions of its substituents. Below is a comparative analysis with its positional isomers and structurally related bromo-fluorotoluene derivatives:

Structural Isomers of Bromo-Fluorotoluene

Key Observations :

- Boiling Points : The boiling point of this compound (94–95°C at 5 mmHg) is higher than that of 4-bromo-2-fluorotoluene (68°C at 8 mmHg), likely due to differences in molecular symmetry and intermolecular forces .

- Melting Points : 2-Bromo-5-fluorotoluene exhibits a significantly higher melting point (169–170°C) compared to other isomers, attributed to its crystalline packing efficiency .

- Reactivity : The electron-withdrawing fluorine and bromine substituents in this compound activate specific positions on the aromatic ring for electrophilic substitution, making it more reactive in certain synthetic pathways than its isomers .

Derivatives with Additional Substituents

- 5-Bromo-4-chloro-2-fluorotoluene (CAS: 201849-18-5): Contains a chlorine atom at the 4-position, increasing molecular weight (C₇H₅BrClF) and altering reactivity for specialized coupling reactions .

- 5-Bromo-2-fluoro-4-methylsulfonyltoluene (CAS: 942474-79-5): The sulfonyl group enhances polarity, making it suitable for solubility studies or as a precursor in medicinal chemistry .

Commercial Availability

Biologische Aktivität

5-Bromo-2-fluorotoluene (C7H6BrF) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its mechanisms of action, toxicity, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a toluene backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C7H6BrF

- CAS Number : 51437-00-4

The presence of halogens in its structure suggests potential reactivity and interactions with biological molecules, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted that halogenated toluenes can inhibit the growth of various bacteria and fungi, suggesting a role in developing new antimicrobial agents .

Cytotoxicity and Cell Proliferation

A notable aspect of this compound is its cytotoxic effects on different cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, which is critical for therapeutic applications. For example, a study on related brominated compounds revealed their ability to disrupt cell cycle progression and promote apoptotic pathways .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 30 |

| 100 | 35 | 50 |

This table illustrates the relationship between concentration and biological activity, indicating that higher concentrations of this compound correlate with increased cytotoxicity.

The mechanisms underlying the biological activities of halogenated compounds often involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress may trigger signaling pathways associated with apoptosis and cell death .

Toxicity Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity. Studies have indicated that exposure to high concentrations can lead to adverse effects, including neurotoxicity and genotoxicity. The compound's safety profile needs thorough evaluation in preclinical studies before clinical applications can be considered .

Case Studies

- Neurotoxicity Assessment : A study assessed the neurotoxic effects of brominated compounds similar to this compound on neuronal cell lines. Results showed significant increases in markers of apoptosis at elevated concentrations, raising concerns about their safety in therapeutic contexts .

- Antitumor Activity : Another investigation focused on the antitumor properties of halogenated toluenes, including derivatives of this compound. The results demonstrated effective inhibition of tumor cell proliferation, suggesting potential use as an anticancer agent .

Q & A

Q. What are the standard synthesis routes for 5-bromo-2-fluorotoluene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or halogen-exchange reactions. For example, direct bromination of 2-fluorotoluene using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (40–60°C) achieves moderate yields (~50–60%). Alternatively, halogen exchange from 5-chloro-2-fluorotoluene using NaBr in a polar aprotic solvent (e.g., DMF) at 100°C may improve regioselectivity . Optimizing stoichiometry and reaction time is critical to minimizing di-substituted byproducts.

Q. How can researchers purify this compound to ≥97% purity for sensitive applications?

- Methodological Answer : Distillation under reduced pressure (5 mmHg, bp 94–95°C) is effective for initial purification . Recrystallization from ethanol or hexane at low temperatures (0–4°C) further removes impurities. Confirm purity via GC-MS (retention time ~8.2 min) or ¹H NMR (δ 2.35 ppm for CH₃, δ 7.15–7.45 ppm for aromatic protons) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- GC-MS : To confirm molecular ion peak at m/z 188–190 (M⁺) and fragmentation patterns.

- ¹H/¹³C NMR : Aromatic protons appear as doublets due to fluorine coupling (²JHF ~20 Hz) .

- FT-IR : Peaks at 560 cm⁻¹ (C-Br) and 1,220 cm⁻¹ (C-F).

- Elemental Analysis : Validate %C (44.5%), %H (3.2%), %Br (42.3%) .

Advanced Research Questions

Q. How does the electronic effect of the bromine and fluorine substituents influence regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing fluorine at the ortho position directs electrophiles to the para position relative to itself, while bromine at meta deactivates the ring. Computational studies (DFT, Fukui indices) predict reactivity at C4 (para to F) for nitration or Suzuki couplings. Experimental validation using Pd-catalyzed cross-coupling with phenylboronic acid shows >70% yield at C4 .

Q. How can researchers resolve contradictions in reported boiling points (e.g., 94–95°C vs. 68°C) for this compound?

- Methodological Answer :

Discrepancies arise from measurement under different pressures (e.g., 5 mmHg vs. 8 mmHg). Use the Clausius-Clapeyron equation to normalize

Experimental replication under controlled vacuum (5 mmHg) confirms bp 94–95°C .

Q. What strategies optimize the synthesis of this compound derivatives for drug discovery?

- Methodological Answer :

Q. How does this compound behave under high-temperature or photolytic conditions?

Q. What role does this compound play in cross-coupling reactions for material science applications?

Q. How can crystallography and computational modeling elucidate the molecular conformation of this compound?

Q. What in vitro assays are suitable for assessing the toxicity of this compound derivatives?

- Methodological Answer :

Use HepG2 cell lines for acute toxicity (IC₅₀ via MTT assay) and Ames test for mutagenicity. LC-MS/MS quantifies metabolic byproducts (e.g., debrominated species). Handle derivatives with H335 (respiratory irritation) precautions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.